molecular formula C24H19F2NO4 B13640213 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-difluorophenyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-difluorophenyl)propanoic acid

Cat. No.: B13640213
M. Wt: 423.4 g/mol
InChI Key: GIFRKLYWCFLTFD-NRFANRHFSA-N
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Description

(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a fluorenylmethoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. This intermediate is then subjected to a series of reactions, including protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The final step involves the coupling of the protected amino acid with the difluorophenyl intermediate under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Piperidine is often used to remove the Fmoc protecting group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction will yield the free amino acid.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems. It may serve as a model compound for investigating the interactions between fluorinated aromatic compounds and biological macromolecules.

Medicine

In medicine, (3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S)-3-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its combination of a difluorophenyl group and an Fmoc-protected amino group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H19F2NO4

Molecular Weight

423.4 g/mol

IUPAC Name

(3S)-3-(2,3-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19F2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1

InChI Key

GIFRKLYWCFLTFD-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C(=CC=C4)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C(=CC=C4)F)F

Origin of Product

United States

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